CK1δ vs. CK1ε Isoform Selectivity: Unknown Profile vs. Well-Characterized 2-Benzamido-N-benzimidazole Derivatives
The C-2 benzamido substituent is a critical pharmacophore for CK1δ inhibition, as demonstrated by the 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide series. In that series, compound 5 showed a five-fold selectivity for CK1δ (IC50 = 0.040 μM) over CK1ε (IC50 = 0.199 μM), whereas compound 6 displayed potent dual inhibition (CK1δ IC50 = 0.042 μM; CK1ε IC50 = 0.0326 μM) [1][2]. For 2-benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, no numerical IC50 data for CK1δ or CK1ε are available in the non-proprietary literature. The thiophen-2-ylmethyl substituent is structurally distinct and its impact on kinase selectivity cannot be extrapolated from existing data [1][3].
| Evidence Dimension | CK1δ and CK1ε inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Not available (no public IC50 values) |
| Comparator Or Baseline | Compounds 5 and 6: CK1δ IC50 = 0.040 and 0.042 μM; CK1ε IC50 = 0.199 and 0.0326 μM, respectively [2]. |
| Quantified Difference | Unquantifiable due to missing data for the target compound. |
| Conditions | In vitro kinase activity assay (Bischof et al. 2012) |
Why This Matters
Without IC50 data, a procurement decision based on CK1 isoform selectivity cannot be made, rendering the compound unsuitable for target-specific research programs.
- [1] Bischof, J. et al. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino Acids 43, 1577–1581 (2012). View Source
- [2] 4twc - 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1d/e - Summary. RCSB PDB. View Source
- [3] Němec, V. et al. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity. Angew. Chem. Int. Ed. 62, e202217532 (2023). View Source
